3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile
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Overview
Description
3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile is an organic compound with the molecular formula C13H23NO It is characterized by the presence of a nitrile group (propiononitrile) and an ether linkage to a 3,7-dimethyl-6-octenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile typically involves the reaction of 3,7-dimethyl-6-octen-1-ol with a suitable nitrile compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ether linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various ether derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The ether linkage provides structural flexibility, allowing the compound to fit into various binding sites .
Comparison with Similar Compounds
Similar Compounds
- 3-((3,7-Dimethyl-6-octenyl)oxy)acetaldehyde
- 3-((3,7-Dimethyl-6-octenyl)oxy)propanenitrile
- 3-((3,7-Dimethyl-6-octenyl)oxy)propanoic acid
Uniqueness
3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile is unique due to its specific combination of a nitrile group and an ether linkage to a 3,7-dimethyl-6-octenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
56505-01-2 |
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Molecular Formula |
C13H23NO |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
3-(3,7-dimethyloct-6-enoxy)propanenitrile |
InChI |
InChI=1S/C13H23NO/c1-12(2)6-4-7-13(3)8-11-15-10-5-9-14/h6,13H,4-5,7-8,10-11H2,1-3H3 |
InChI Key |
BHWFTJVWLOVCFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCOCCC#N |
Origin of Product |
United States |
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